2-Chloro-1,3-difluoropropane
Description
Significance of Carbon-Fluorine Bonds in Contemporary Chemical Science
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. wikipedia.org This exceptional strength is a consequence of the high electronegativity of fluorine (4.0) compared to carbon (2.5), which results in a highly polarized and short bond with significant ionic character. wikipedia.orgalfa-chemistry.com This inherent stability confers remarkable resistance to thermal degradation, oxidation, and chemical attack, making organofluorine compounds exceptionally durable. alfa-chemistry.compharmiweb.com
The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. fiveable.me These modifications include changes in acidity, basicity, and metabolic stability, making the strategic incorporation of fluorine a powerful tool in drug design and the development of advanced materials. fiveable.me The unique properties of the C-F bond have led to the widespread use of organofluorine compounds in a variety of applications, including pharmaceuticals, agrochemicals, and high-performance polymers like fluoropolymers. alfa-chemistry.compharmiweb.comfiveable.me
Overview of Halogenated Propane (B168953) Architectures in Advanced Organic Synthesis
Halogenated propanes are derivatives of propane where one or more hydrogen atoms have been replaced by halogen atoms such as fluorine, chlorine, bromine, or iodine. libretexts.org These compounds are valuable intermediates in organic synthesis, providing a reactive handle for the introduction of other functional groups through substitution and elimination reactions. chemistrysteps.com The presence and position of the halogen atoms on the propane backbone influence the compound's reactivity and the types of products that can be formed. unacademy.com
The halogenation of propane can lead to a variety of mono-, di-, and poly-halogenated isomers. unacademy.com These halogenated propanes serve as precursors for the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. ontosight.aiontosight.ai For instance, the reaction of alkanes with halogens produces alkyl halides, which can then be used in a multitude of subsequent chemical transformations. chemistrysteps.com The specific architecture of a halogenated propane, including the type and location of the halogens, dictates its utility in constructing intricate molecular frameworks.
Specific Research Context and Importance of 2-Chloro-1,3-difluoropropane
This compound is a halogenated hydrocarbon with the chemical formula C₃H₅ClF₂. biosynth.comechemi.com It belongs to the family of hydrochlorofluorocarbons (HCFCs) and is of interest for its potential applications as a solvent and as an intermediate in the synthesis of other chemical compounds. biosynth.comcymitquimica.com The presence of both chlorine and fluorine atoms on the propane chain provides distinct reactive sites, allowing for selective chemical modifications.
The specific arrangement of a chlorine atom at the second position and fluorine atoms at the first and third positions gives this compound unique chemical and physical properties. Research into this compound focuses on understanding its reactivity, developing efficient synthetic routes, and exploring its utility as a building block for more complex fluorinated molecules. biosynth.com Its structural isomer, 1-chloro-2,2-difluoropropane, has found applications in the synthesis of pharmaceuticals and agrochemicals, highlighting the potential of such halogenated propanes. nbinno.com
Below is a table summarizing the basic properties of this compound:
| Property | Value |
| CAS Number | 102738-79-4 |
| Molecular Formula | C₃H₅ClF₂ |
| Molecular Weight | 114.52 g/mol |
| Boiling Point (Predicted) | 85.7 ± 8.0 °C |
| Density (Predicted) | 1.137 ± 0.06 g/cm³ |
| LogP | 1.53280 |
Data sourced from multiple references. echemi.comchemsrc.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2/c4-3(1-5)2-6/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMNHCOWNZISJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339580 | |
| Record name | 2-Chloro-1,3-difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102738-79-4 | |
| Record name | 2-Chloro-1,3-difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1,3 Difluoropropane
Nucleophilic Substitution Reactions
Halogenated alkanes are known to undergo nucleophilic substitution, where a nucleophile replaces a halogen atom. In the case of 2-Chloro-1,3-difluoropropane, the chlorine atom, being a better leaving group than fluorine, is the anticipated site for such reactions. The presence of electronegative fluorine atoms on adjacent carbons is expected to influence the reaction rate and mechanism. cymitquimica.com
For related hydrochlorofluorocarbons, such as 2-chloro-1,1-difluoropropane, the chlorine atom can be displaced by various nucleophiles. smolecule.com Common reagents for these transformations include hydroxide (B78521) ions to form alcohols, and alkoxides to form ethers. smolecule.comevitachem.com The reaction mechanism (SN1 vs. SN2) would depend on factors like the solvent, the strength of the nucleophile, and the steric environment of the carbon atom bonded to the chlorine.
Table 1: Anticipated Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 1,3-Difluoropropan-2-ol |
| Alkoxide | Sodium Ethoxide (NaOEt) | 2-Ethoxy-1,3-difluoropropane |
Elimination Reactions Leading to Unsaturated Fluorinated Compounds
Elimination reactions, specifically dehydrohalogenation, are a characteristic reaction of haloalkanes, leading to the formation of alkenes. For this compound, treatment with a strong base could potentially lead to the elimination of either hydrogen chloride (HCl) or hydrogen fluoride (B91410) (HF). The removal of HCl is generally more facile.
Depending on which hydrogen atom is abstracted by the base, two primary unsaturated fluorinated products could be formed from dehydrochlorination:
1,3-Difluoropropene (B15092319): Formed by abstraction of a hydrogen from either C1 or C3.
2-Fluoroprop-2-en-1-yl fluoride (Isomeric form): This nomenclature is complex; the structure would be CH₂(F)-CF=CH₂.
Studies on similar compounds, such as 1,2-dichloro-1,1-difluoropropane, show that they undergo elimination reactions to form alkenes when heated or treated with strong bases. evitachem.com The choice of base and reaction conditions can influence the regioselectivity of the elimination, following principles such as Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. libretexts.org
Oxidation and Reduction Pathways
The oxidation and reduction of hydrochlorofluorocarbons (HCFCs) are relevant both for synthetic purposes and in understanding their atmospheric fate.
Oxidation: The oxidation of HCFCs can be achieved under specific conditions. For instance, studies on dichloropentafluoropropanes (HCFC-225 isomers) show they can be oxidized by oxygen in the presence of chlorine and UV radiation. google.com The atmospheric oxidation of HCFCs is primarily initiated by reaction with hydroxyl (OH) radicals. nasa.govresearchgate.net This process is a key factor in determining their atmospheric lifetime.
Reduction: Reduction of hydrochlorofluoropropanes generally involves the replacement of a halogen atom with hydrogen, a process known as hydrodehalogenation. This can be a method for synthesizing hydrofluorocarbons (HFCs) from HCFCs. For example, the reduction of HCFC-225ca/cb blends using hydrogen gas and a catalyst can selectively remove chlorine atoms. google.com Such reactions are typically performed at elevated temperatures and pressures. google.com
Radical Reactions Involving Halogenated Propane (B168953) Intermediates
The C-H and C-Cl bonds in this compound can be cleaved under radical conditions, typically initiated by heat or UV light. Free-radical halogenation of alkanes is a known process where a hydrogen atom is substituted by a halogen. libretexts.orgmsu.edu For propane, chlorination can produce both 1-chloropropane (B146392) and 2-chloropropane. msu.edu By analogy, radical chlorination of this compound would likely lead to a mixture of dichlorodifluoropropane isomers.
In an environmental context, the most significant radical reaction involving HCFCs is their degradation in the stratosphere. The presence of C-H bonds in HCFCs makes them susceptible to attack by hydroxyl radicals (•OH) in the troposphere, leading to shorter atmospheric lifetimes compared to chlorofluorocarbons (CFCs). libretexts.orglibretexts.org However, if the molecule reaches the stratosphere, UV radiation can cleave the weaker C-Cl bond, releasing a chlorine radical (Cl•). docbrown.infochemtube3d.com This chlorine radical can then catalytically destroy ozone in a chain reaction, although the ozone depletion potential of HCFCs is generally much lower than that of CFCs. libretexts.orgdocbrown.info
Electrophilic Reactions
Saturated alkanes, like this compound, are generally inert to electrophilic attack due to the absence of high-density electron regions like π-bonds. quora.com Electrophilic reactions are characteristic of unsaturated compounds such as alkenes and aromatic systems. numberanalytics.com Therefore, this compound is not expected to undergo electrophilic reactions under typical conditions. Any such reaction would likely require extremely harsh conditions, leading to non-selective decomposition.
Cycloaddition Reactions and their Potential with Derived Intermediates
Cycloaddition reactions, such as the Diels-Alder or [2+2] cycloadditions, require the presence of one or more π-systems. nih.govresearchgate.net As a saturated alkane, this compound cannot directly participate in these reactions.
However, unsaturated intermediates derived from it via elimination reactions could potentially undergo cycloadditions. For example, if 1,3-difluoropropene were formed through dehydrochlorination, it could act as a dienophile in a Diels-Alder reaction or participate in other cycloadditions. The reactivity of such a fluorinated alkene would be influenced by the electronic effects of the fluorine atoms. nih.govgrafiati.com For instance, gem-difluoroalkenes are known to react with dichlorocarbene (B158193) to form halogenated cyclopropanes. nih.gov Similarly, fluorinated propenes have been studied in Pauson-Khand reactions, a [2+2+1] cycloaddition, to form cyclopentenone derivatives. beilstein-journals.org There are no specific studies documenting the synthesis and subsequent cycloaddition reactions of intermediates derived from this compound.
Comprehensive Studies on Reaction Mechanisms and Kinetics
Detailed mechanistic and kinetic studies specifically for this compound are not widely available in the reviewed literature. However, kinetic data exists for the gas-phase reactions of hydroxyl radicals with other hydrochlorofluoropropanes, which is crucial for determining their atmospheric lifetimes and environmental impact. researchgate.netnoaa.gov For example, the rate constants for the reaction of OH radicals with HCFC-225ca (CF₃CF₂CHCl₂) and HCFC-225cb (CF₂ClCF₂CHClF) have been measured over various temperatures. researchgate.net These studies typically utilize techniques like flash photolysis resonance fluorescence to determine Arrhenius expressions for the reaction rates. researchgate.net Such data allows for the calculation of the tropospheric lifetime of these compounds, which is a key parameter in assessing their ozone depletion and global warming potentials. noaa.gov
Applications of 2 Chloro 1,3 Difluoropropane As a Key Synthetic Building Block
Precursor in the Synthesis of Structurally Complex Organofluorine Molecules
Detailed research findings explicitly outlining the role of 2-Chloro-1,3-difluoropropane as a precursor for complex organofluorine molecules are not extensively reported. However, its isomeric relationship with other chlorofluoropropanes, which are known reagents in creating fluorinated compounds, suggests its potential utility. The presence of two fluorine atoms and a reactive chlorine atom on a propane (B168953) chain provides multiple sites for synthetic modification. In principle, the chlorine atom can be displaced through nucleophilic substitution, or the molecule can undergo elimination reactions to form fluorinated propenes, which are themselves crucial building blocks in organofluorine chemistry. One patent document notes its presence among by-products in the manufacturing of 3,3,3-trifluoro-2-chloropropene, indicating its formation in complex reaction pathways aimed at producing other valuable fluoro-organic compounds. google.com
Utility in the Development of Specialty Chemicals and Functional Materials
This compound, also known by its refrigerant designation HCFC-262da, has been identified for its use in several industrial applications, qualifying it as a specialty chemical. These applications are primarily documented in industrial standards and environmental or safety-related lists.
Key applications include:
Blowing Agents: It is used as a blowing agent in the manufacturing of polymer foams. kohsel.dkdanfoss.com
Refrigerants: The compound has been utilized in air-conditioning and refrigeration systems. kohsel.dkdanfoss.com
Cleaning Agents & Aerosols: It has been employed as a component in cleaning agents and as a propellant in aerosol sprays. kohsel.dkdanfoss.com
These uses leverage the specific physical properties conferred by its molecular structure, such as its volatility and thermodynamic characteristics. The table below summarizes these industrial uses.
| Application Area | Specific Use |
| Functional Materials | Blowing agent for foam production |
| Specialty Chemicals | Refrigerant fluid |
| Component in cleaning agents | |
| Propellant in aerosol sprays | |
| This table summarizes the documented industrial applications of this compound. |
Intermediate for Pharmaceutical and Agrochemical Synthesis
While related fluorinated propanes are established intermediates in the synthesis of pharmaceuticals and agrochemicals, specific examples detailing the use of this compound for these purposes are scarce. One supplier notes that the compound is sold as a high-quality reference standard for pharmaceutical testing, which confirms its relevance to the pharmaceutical industry, albeit not as a direct synthetic intermediate in a final product. danfoss.com Regulatory documents from industrial bodies occasionally list "agrochemical intermediate" or "pharmaceutical synthesis" in proximity to this compound, but a direct, unambiguous link is often not provided. nitto-kohki.eu For instance, a document from Kohsel A/S vaguely categorizes it as a "reactant, an intermediate, a product in organic chemical manufacturing." kohsel.dk
Contributions to Organometallic Chemistry and Catalyst Design
There is no specific information available in the surveyed literature detailing the contributions of this compound to organometallic chemistry or catalyst design. Halogenated hydrocarbons, in general, can participate in organometallic reactions, such as oxidative addition to a metal center, which is a fundamental step in many catalytic cycles. However, no studies were found that specifically investigate or utilize the reactivity of this compound with organometallic complexes or in the design of new catalysts.
Spectroscopic and Structural Elucidation of 2 Chloro 1,3 Difluoropropane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of 2-Chloro-1,3-difluoropropane, with ¹H, ¹³C, and ¹⁹F nuclei providing complementary information.
The chemical structure of this compound (CH₂F-CHCl-CH₂F) gives rise to distinct signals in its NMR spectra. Due to the chiral center at the C2 carbon, the adjacent CH₂F protons are diastereotopic, leading to more complex splitting patterns than might be initially expected.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals for the methine proton (CHCl) and the methylene (B1212753) protons (CH₂F). The methine proton is expected to appear as a multiplet due to coupling with the adjacent methylene protons and fluorine atoms. The methylene protons will also exhibit complex splitting patterns due to geminal and vicinal coupling to both protons and fluorine.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show two signals for the two chemically non-equivalent carbon atoms. The C2 carbon, bonded to chlorine, will appear at a characteristic downfield shift. nmrdb.orgdocbrown.info The C1 and C3 carbons, being equivalent due to symmetry, will produce a single signal, shifted downfield by the attached fluorine atoms. libretexts.org The signals will also exhibit splitting due to one-bond and two-bond carbon-fluorine coupling.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms. This signal will be split into a multiplet due to coupling with the vicinal methine proton and the geminal methylene protons. The chemical shift of fluorine in saturated aliphatic compounds typically appears in a wide range, and for compounds with a -CF₂- group, it is often found between +80 to +140 ppm relative to CFCl₃. savemyexams.com
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern | Assignments |
| ¹H | ~4.4 - 4.8 | Multiplet | CH₂F |
| ¹H | ~4.2 - 4.5 | Multiplet | CHCl |
| ¹³C | ~80 - 85 | Triplet (due to ¹JCF) | C1, C3 |
| ¹³C | ~60 - 65 | Doublet (due to ²JCF) | C2 |
| ¹⁹F | ~-220 to -240 | Multiplet | -CH₂F |
Note: The predicted data is generated based on computational models and may vary from experimental values. nmrdb.orghmdb.cahmdb.camolbase.comnmrdb.org
The analysis of vicinal coupling constants (³J) in the NMR spectra of this compound provides valuable information about the dihedral angles between adjacent protons and, consequently, the conformational preferences of the molecule. libretexts.org The magnitude of ³J is related to the dihedral angle (θ) through the Karplus equation. acs.orgsemanticscholar.org
For flexible molecules like this compound, the observed coupling constant is a weighted average of the coupling constants for each populated conformation. By combining experimental J-coupling data with computational modeling, it is possible to determine the relative populations of different staggered conformers (e.g., anti and gauche). acs.orgsemanticscholar.org The presence of electronegative substituents like chlorine and fluorine influences the coupling constants, a factor that must be considered in the analysis. acs.org Studies on similar 1,3-difluorinated alkanes have shown that the conformational profile is strongly influenced by the 1,3-difluoro motif and the polarity of the medium. acs.orgsemanticscholar.org
¹H, ¹³C, and ¹⁹F NMR Characterization for Structural Assignment
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups and analyze the molecular vibrations of this compound.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-F, and C-Cl bonds. The C-H stretching vibrations typically appear in the region of 2850-3000 cm⁻¹. libretexts.org The C-F stretching vibrations are strong and usually found in the 1000-1400 cm⁻¹ region. The C-Cl stretching vibration gives rise to a band in the fingerprint region, typically between 550 and 850 cm⁻¹. libretexts.org The presence of these characteristic bands in an experimental spectrum would confirm the presence of the respective functional groups.
Expected FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 2850 - 3000 | Stretching | C-H |
| 1400 - 1500 | Bending (Scissoring) | CH₂ |
| 1000 - 1400 | Stretching | C-F |
| 550 - 850 | Stretching | C-Cl |
Note: The exact positions of the peaks can be influenced by the molecular environment and conformational effects. libretexts.orgvscht.czspectrabase.com
Raman spectroscopy provides complementary information to FT-IR. While C-F stretches are strong in IR, they are often weak in Raman spectra. Conversely, C-Cl bonds can show characteristic Raman signals. hmdb.ca The analysis of the full vibrational spectrum, including both IR and Raman data, combined with computational calculations, allows for a more complete assignment of the fundamental vibrational modes of the molecule. cdnsciencepub.com This detailed vibrational analysis can also provide information about the conformational isomers present in a sample. cdnsciencepub.comaip.org
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nist.gov For this compound, electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion ([M]⁺) and various fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M+2 peaks for the molecular ion and any chlorine-containing fragments, aiding in their identification. docbrown.infodocbrown.info
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. acs.org Fragmentation patterns in the mass spectrum provide further structural information. For this compound, expected fragmentation pathways could include the loss of a chlorine atom, a fluorine atom, or a hydrogen fluoride (B91410) molecule.
Expected Key Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment | Significance |
| 114/116 | [C₃H₅ClF₂]⁺ | Molecular ion peak (with ³⁵Cl/³⁷Cl isotopes) |
| 79 | [C₃H₅F₂]⁺ | Loss of Cl |
| 95 | [C₃H₄ClF]⁺ | Loss of HF |
| 63/65 | [CH₂Cl]⁺ | Cleavage of C-C bond |
| 41 | [C₃H₅]⁺ | Loss of Cl and 2F |
Note: The relative intensities of the fragment ions depend on their stability. nist.govdocbrown.info
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. This precision allows for the calculation of an unambiguous elemental formula. For this compound (C3H5ClF2), HRMS provides an exact mass that distinguishes it from other compounds with the same nominal mass.
The theoretically calculated masses for the compound are essential for its confirmation via HRMS. The monoisotopic mass, which is the mass of the molecule calculated using the mass of the most abundant isotope of each element, is a key parameter.
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C3H5ClF2 | echemi.combiosynth.com |
| Average Molecular Weight | 114.52 g/mol | echemi.combiosynth.com |
| Exact Mass | 114.0047842 u | echemi.com |
| Monoisotopic Mass | 114.0047842 u | echemi.com |
The experimentally determined exact mass from an HRMS instrument would be compared against this theoretical value. A close match, typically within a few parts per million (ppm), confirms the elemental composition of C3H5ClF2.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical mixtures and identifies the individual components. classnk.or.jp In the context of this compound, GC-MS is indispensable for assessing the purity of a sample and identifying any synthesis-related byproducts or isomers.
The gas chromatography component separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. As this compound and potential impurities elute from the column at different times, they enter the mass spectrometer. The MS then ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This spectrum acts as a molecular fingerprint.
The method is widely used for the analysis of various chloropropanols and related compounds in different matrices. nih.govcoresta.orgd-nb.info For instance, the analysis of related compounds like 3-monochloro-1,2-propanediol (3-MCPD) often involves derivatization followed by GC-MS analysis to ensure sensitivity and accurate quantification. d-nb.infoagriculturejournals.cz This same principle applies to the quality control of this compound, where potential isomeric or chlorinated byproducts must be identified and quantified.
Table 2: Potential Byproducts Detectable by GC-MS during this compound Analysis
| Compound Name | Molecular Formula | Note |
| 1-Chloro-2,3-difluoropropane | C3H5ClF2 | Isomer |
| 1,2-Dichloro-3-fluoropropane | C3H4Cl2F | Dichlorinated byproduct |
| 2,3-Dichloro-1-fluoropropane | C3H4Cl2F | Dichlorinated byproduct |
| 1,3-Difluoropropane (B1362545) | C3H6F2 | Precursor/Side-product |
| Chlorofluoropropane (HCFC 271) | C3H6FCl | Isomer/Related Compound tdk.com |
Diffraction Techniques for Structural Analysis
While mass spectrometry confirms what a molecule is made of, diffraction techniques reveal how its atoms are arranged in space.
Electron Diffraction for Gas-Phase Molecular Structures
Electron diffraction is a primary technique for determining the molecular structure of volatile compounds in the gas phase. This method provides precise measurements of bond lengths, bond angles, and dihedral (torsional) angles that define the molecule's geometry and conformational preferences, free from the influence of crystal packing forces.
While specific electron diffraction data for this compound is not prominently published, extensive studies on the closely related compound 1,3-difluoropropane provide a clear precedent for the technique's application. acs.orgresearchgate.net Studies on similar molecules like 2,2-difluoropropane (B1294401) have also utilized electron diffraction to determine key structural parameters. For this compound, electron diffraction would be used to determine the equilibrium structure, including the orientation of the chlorine and fluorine atoms relative to the carbon backbone.
Table 3: Structural Parameters Determined by Gas-Phase Electron Diffraction
| Parameter | Description | Example from Related Compounds |
| Bond Lengths | The average distance between the nuclei of two bonded atoms (e.g., C-C, C-H, C-Cl, C-F). | C-F bond in 2,2-difluoropropane: 1.33 Å |
| Bond Angles | The angle formed between three connected atoms (e.g., ∠CCC, ∠FCC, ∠ClCC). | CCC angle in 2,2-difluoropropane: 114.5° |
| Dihedral Angles | The angle between two planes, used to describe the rotation around a bond (e.g., F-C-C-C torsion). | Determines the gauche vs. anti conformation. |
X-ray Crystallography for Solid-State Structures of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a compound in its solid, crystalline state. It provides precise coordinates for every atom in the crystal lattice, revealing unambiguous information about bond lengths, bond angles, and intermolecular interactions.
While obtaining a suitable single crystal of the volatile this compound itself can be challenging, the technique is invaluable for characterizing its non-volatile, crystalline derivatives. For example, if this compound were used as a building block in the synthesis of a more complex molecule, such as a pharmaceutical or agrochemical, X-ray crystallography would be used to confirm the structure of that final derivative. The analysis of crystal forms of complex molecules containing fluorinated propane (B168953) units has been demonstrated in the art. google.com The resulting structural data, including unit cell dimensions and the arrangement of molecules within the crystal, is crucial for understanding the solid-state properties of the derivative.
Table 4: Information Obtained from X-ray Crystallography of a Derivative
| Parameter | Description |
| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |
| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. |
| Molecular Conformation | The exact shape of the molecule as it exists in the solid state. |
| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, or van der Waals forces. |
Computational and Theoretical Investigations on 2 Chloro 1,3 Difluoropropane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to calculate molecular properties like energies, geometries, and frequencies. For 2-Chloro-1,3-difluoropropane, DFT calculations would be instrumental in understanding its fundamental chemical characteristics. However, specific DFT studies dedicated to this molecule are not found in the reviewed literature.
Electronic structure analysis via DFT involves determining the arrangement of electrons in a molecule. This includes mapping the electron density and analyzing the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org These analyses are crucial for predicting a molecule's reactivity, stability, and spectroscopic properties. For this compound, this would reveal how the electronegative fluorine and chlorine atoms influence the electron distribution across the propane (B168953) backbone.
A detailed molecular orbital analysis for this compound, including specific energy levels and visualizations of HOMO and LUMO, is not available in published research.
A significant application of DFT is the prediction of vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. chemshell.orglibretexts.org By calculating these frequencies, scientists can assign spectral bands to specific molecular motions (stretching, bending, etc.) and compare theoretical spectra with experimental results to confirm molecular structure. wikipedia.orgyoutube.com For this compound, these calculations would help interpret its experimental IR and Raman data.
There are no published studies providing a table of predicted vibrational frequencies or a comparative spectroscopic analysis for this compound based on DFT calculations.
Electronic Structure and Molecular Orbital Analysis
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. purdue.edu A potential energy surface (PES) is a multi-dimensional map that relates the energy of a molecule to its geometry, showing the energy minima (stable conformers) and the energy barriers between them. arxiv.orgchemicalbook.comrsc.org
In the gas phase, a molecule like this compound can exist as a mixture of different conformers. Computational methods are used to determine the geometry of these conformers and calculate their relative energy differences (ΔE) to predict their populations at a given temperature. While extensive studies on the conformers of the parent molecule, 1,3-difluoropropane (B1362545), have been conducted, showing a preference for gauche conformations, specific data for this compound is lacking. uni-muenchen.de
No data tables listing the specific gas-phase conformers of this compound and their calculated relative energy differences are available in the surveyed literature.
The relative stability of conformers can change significantly in the presence of a solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computational techniques used to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of conformational energies in different environments. For related molecules like 1,3-difluoropropane, studies have shown that the polarity of the medium has a significant impact on conformational populations. uni-muenchen.de
Specific research detailing the application of continuum solvation models to analyze the conformational preferences of this compound in various solvents has not been found. Consequently, no data tables on this topic can be presented.
The potential energy surface also reveals the energy barriers that hinder free rotation around single bonds. These barriers determine the rate of interconversion between different conformers. Calculating these barriers is essential for understanding the molecule's flexibility and dynamic behavior. The study of rotational barriers in similar substituted alkanes suggests that the size and electronegativity of the substituents (in this case, Cl and F) play a crucial role.
Solvent Effects on Conformational Preferences Utilizing Continuum Solvation Models
Molecular Mechanics and Ab Initio Methods for Molecular Properties
Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level. Methodologies such as molecular mechanics and ab initio quantum chemistry are employed to predict molecular structures, conformational stabilities, and other properties. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and findings from studies on closely related molecules, particularly 1,3-difluoropropane, offer significant insights.
Molecular mechanics methods utilize classical physics to model the potential energy surface of a molecule. This approach is computationally efficient and is often used for a preliminary exploration of the conformational landscape. For fluorinated alkanes, this method has been used to predict geometries, though it may be less reliable for capturing the subtle electronic effects introduced by electronegative fluorine atoms. acs.org
Ab initio and Density Functional Theory (DFT) methods are more rigorous, solving the electronic Schrödinger equation to determine molecular properties from first principles, without reliance on empirical parameters. These methods are crucial for accurately describing the effects of fluorine and chlorine substitution on the geometry and energetics of a propane backbone. High-level quantum mechanical methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) and second-order Møller–Plesset perturbation theory (MP2), have been successfully applied to study related fluorinated propanes. DFT methods, like M05-2X, are also well-suited for analyzing non-covalent interactions that are critical in halogenated hydrocarbons. scribd.com
For the related molecule 1,3-difluoropropane, extensive conformational analysis has been performed using ab initio and DFT calculations. acs.orgsoton.ac.uk These studies show that the molecule preferentially adopts a gauche-gauche (gg) conformation due to the gauche effect, a stereoelectronic phenomenon that stabilizes conformations where electronegative groups are adjacent. acs.orgsoton.ac.uk An analysis of 1,3-difluoropropane using various levels of theory identified the GG (gauche-gauche) conformation as the most stable, followed by AG (anti-gauche) and AA (anti-anti). acs.org The introduction of a chlorine atom at the C2 position in this compound would further complicate this conformational landscape due to additional steric and electrostatic interactions.
The table below presents data from a detailed conformational analysis of the closely related 1,3-difluoropropane, performed using the M05-2X functional with the 6-311+G** basis set in a vacuum. This data illustrates the types of molecular properties that can be determined through computational investigation.
| Conformer | F-C-C-C Dihedral Angles (°) | Relative Energy (kJ/mol) | Dipole Moment (Debye) | Population (%) |
|---|---|---|---|---|
| gg(l) | -67.9, -67.9 | 0.00 | 2.67 | 66.8 |
| ag | -67.6, 179.3 | 1.57 | 2.59 | 21.0 |
| aa | 180.0, 180.0 | 3.80 | 0.00 | 2.2 |
| gg(u) | -69.5, 69.5 | 11.97 | 4.53 | 0.0 |
Data adapted from a computational study on 1,3-difluoropropane. The conformer notation 'l' and 'u' refer to 'like' and 'unlike' signs of the dihedral angles, respectively. acs.orgscribd.com
For this compound, similar computational approaches would be necessary to determine its preferred conformation and geometric parameters, such as bond lengths and angles, which are influenced by the combined electronic and steric effects of the three halogen substituents.
Prediction of Chemical Reactivity and Site Selectivity (e.g., Molecular Electrostatic Potential Mapping, Charge Distribution Analysis)
The chemical reactivity and site selectivity of this compound can be predicted using computational methods that analyze the molecule's electronic structure. Molecular Electrostatic Potential (MEP) mapping and charge distribution analysis are key techniques for this purpose. soton.ac.uk
The MEP provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with electrophiles and nucleophiles. Different colors on an MEP map indicate regions of varying electrostatic potential:
Red: Regions of most negative potential, typically associated with lone pairs on electronegative atoms. These are the most likely sites for electrophilic attack.
Blue: Regions of most positive potential, usually found around electropositive atoms like hydrogen when bonded to electronegative atoms. These areas are susceptible to nucleophilic attack.
Green/Yellow: Regions of near-zero potential.
For this compound, the MEP map would be expected to show significant negative potential around the two fluorine atoms and the chlorine atom due to their high electronegativity and the presence of lone pairs. These regions would be the primary sites for interactions with electrophiles or Lewis acids. Conversely, the hydrogen atoms and potentially the carbon atom bonded to chlorine would exhibit positive potential, indicating sites susceptible to attack by nucleophiles.
The table below illustrates the kind of data obtained from a charge analysis on a related fluorinated propane, highlighting how electronegative substituents draw electron density.
| Atom | Calculated Partial Charge (au) |
|---|---|
| Fluorine (in 2,2-difluoropropane) | -0.660 |
| Carbon (C2 in 2,2-difluoropropane) | +1.071 |
| Fluorine (in CH₃F) | -0.645 |
| Carbon (in CH₃F) | +0.640 |
Data from a Quantum Theory of Atoms in Molecules (QTAIM) analysis of 2,2-difluoropropane (B1294401) and methyl fluoride (B91410).
This charge separation is crucial for understanding reaction mechanisms. For instance, in a potential nucleophilic substitution reaction, a nucleophile would preferentially attack the carbon atom bearing the chlorine (the C2 position), as chlorine is generally a better leaving group than fluorine. The electron-withdrawing effects of the adjacent fluorine atoms would further enhance the electrophilicity of this central carbon. Therefore, computational analyses like MEP and charge distribution are indispensable for predicting the regioselectivity of chemical reactions involving this compound. soton.ac.uksemanticscholar.org
Future Research Directions and Emerging Challenges
Development of More Sustainable and Environmentally Benign Synthetic Routes
The synthesis of organofluorine compounds has traditionally relied on methods that can be hazardous and environmentally damaging. rsc.org A significant future challenge is the development of greener synthetic pathways for compounds like 2-Chloro-1,3-difluoropropane. Research is moving towards PFAS-free synthesis protocols, which utilize safer fluorinating agents like caesium fluoride (B91410), to reduce the environmental impact. uva.nl The development of cost-effective and eco-friendly synthesis for fluorinated ethers, for example, highlights a trend that could be adapted for other fluorinated alkanes. rsc.org
Current synthetic methods for related chlorinated and fluorinated propanes, such as the reaction of tetrachloropropene (B83866) with hydrogen fluoride or the use of carbene intermediates, often involve harsh conditions or hazardous reagents. google.comgoogle.com Future research should focus on alternative, "greener" methods. This could include exploring catalytic routes that operate under milder conditions, using less toxic solvents, and minimizing waste generation, similar to the eco-friendly synthesis developed for 3-chloro-1,2-propanediol (B139630) which uses ultrasound irradiation and water as the only reagent. researchgate.net
Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches
| Feature | Traditional Synthesis (Example: Chlorofluorination) | Potential Sustainable Synthesis |
| Fluorine Source | Often involves hazardous reagents like HF. google.com | PFAS-free reagents like caesium fluoride. uva.nl |
| Reaction Conditions | High temperatures and pressures may be required. google.com | Milder conditions, potentially using biocatalysis or photoredox catalysis. nih.govresearchgate.net |
| Solvents | Use of volatile organic compounds. | Aqueous media or solvent-free conditions. researchgate.netacs.org |
| Byproducts | Generation of hazardous waste. | Atom-economical reactions with minimal waste. princeton.edu |
Exploration of Novel Chemical Transformations and Derivatizations for Expanded Utility
The reactivity of this compound is largely unexplored. The presence of both chlorine and fluorine atoms suggests a rich potential for selective chemical transformations. Fluorine substitution can dramatically influence the chemical outcome of reactions, sometimes enabling transformations not possible with non-fluorinated analogues. rsc.org Future research could investigate reactions such as:
Nucleophilic Substitution: Selective replacement of the chlorine atom by various nucleophiles to introduce new functional groups.
Dehydrohalogenation: Elimination of HCl or HF to form fluorinated alkenes, which are valuable monomers for polymers.
C-F Bond Activation: While challenging, the selective activation and functionalization of C-F bonds is a growing area of research, often employing organophotoredox catalysis. nih.gov
Derivatization: The creation of new molecules from this compound can be achieved through various chemical modifications. numberanalytics.com This could lead to the synthesis of novel building blocks for pharmaceuticals or materials. For instance, α,α-difluoro-β-amino amides, which are building blocks for biologically active compounds, can be synthesized via reactions like the Reformatsky reaction. rsc.org
The study of such transformations will not only expand the synthetic utility of this compound but also provide deeper insights into the fundamental reactivity of polyhalogenated alkanes.
Integration of Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. acs.org For this compound, computational modeling can be employed in several key areas:
Conformational Analysis: Understanding the stable conformations of the molecule is crucial for predicting its reactivity and interactions. Studies on related 1,3-difluorinated alkanes have shown the importance of gauche stereoelectronic effects. acs.org
Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can elucidate reaction pathways and predict the regioselectivity of chemical transformations. mdpi.com This is particularly valuable for complex reactions where multiple products are possible.
Prediction of Physicochemical Properties: Properties such as boiling point, density, and dipole moment can be calculated to assess the suitability of this compound for specific applications.
NMR Chemical Shift Prediction: Computational methods can accurately predict 19F NMR chemical shifts, which is an invaluable tool for characterizing reaction products and intermediates in organofluorine chemistry. chemrxiv.orgnih.gov
Table 2: Applications of Computational Modeling for this compound
| Computational Technique | Application | Potential Insights |
| Density Functional Theory (DFT) | Reaction pathway analysis, prediction of spectroscopic data. chemrxiv.orgnanobioletters.com | Understanding reaction mechanisms and identifying the most likely products. |
| Molecular Mechanics | Conformational analysis of the alkyl chain. acs.org | Predicting the three-dimensional structure and its influence on properties. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions. | Designing biocatalytic systems for the synthesis of chiral derivatives. |
The integration of these computational approaches can accelerate research by prioritizing promising experimental avenues and providing a deeper understanding of the molecule's behavior at a molecular level.
Harnessing Biocatalytic Systems for Enantioselective Synthesis of Fluorinated Compounds
The development of biocatalytic methods for creating chiral fluorinated compounds is a rapidly advancing field. princeton.edu Enzymes offer the potential for highly selective and environmentally friendly syntheses under mild conditions. chemistryviews.orgnih.gov For this compound, which is a chiral molecule, biocatalysis could be used to:
Produce Enantiomerically Pure Forms: A racemic mixture of this compound could potentially be resolved using enzymes like lipases, which have been shown to work in the synthesis of other chiral organofluorine compounds. acs.org
Catalyze Asymmetric Reactions: Engineered enzymes, such as flavin-dependent halogenases (FDHs) or nonheme Fe enzymes, could be used to introduce fluorine or chlorine atoms into a prochiral precursor with high enantioselectivity. chemistryviews.orgchemrxiv.orgresearchgate.net While natural enzymes that catalyze C-F bond formation are rare, directed evolution is a powerful tool to engineer enzymes for this purpose. princeton.educhemrxiv.org
Create Chiral Derivatives: Engineered myoglobin (B1173299) catalysts have been used for the highly stereoselective synthesis of fluorinated cyclopropanes, demonstrating the potential of biocatalysts to create complex chiral molecules from fluorinated precursors. researchgate.netutdallas.edu
The use of biocatalysis represents a sustainable and highly efficient approach to accessing enantiopure fluorinated building blocks, which are of great interest in the pharmaceutical industry. acs.orgprinceton.edu
Identification of Unexplored Applications in Advanced Materials Science or Catalysis
The unique properties imparted by fluorine atoms, such as increased thermal stability, chemical resistance, and altered electronic properties, suggest that this compound or its derivatives could find applications in materials science and catalysis. rsc.orgmdpi.com
Materials Science: Fluorinated compounds are used in the development of a wide range of materials, including high-performance polymers, liquid crystals, and advanced electrolytes for batteries. mdpi.comresearchgate.net For example, fluorinated polyurethanes exhibit enhanced hydrophobicity and thermal resistance. mdpi.com Derivatives of this compound could potentially be used as monomers for novel fluoropolymers or as additives to modify the surface properties of materials.
Catalysis: Fluorinated molecules can serve as catalysts or ligands in catalytic systems. rsc.org The high electronegativity of fluorine can influence the electronic properties of a catalyst's active site, enhancing its performance. rsc.org For instance, fluorinated catalysts have shown exceptional performance in the oxygen evolution reaction (OER), a key process in water splitting. rsc.org Research could explore the potential of this compound derivatives as ligands for transition metal catalysts or as organocatalysts themselves. The compound itself might also find use as a refrigerant or blowing agent, though its environmental properties like Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) would need to be thoroughly evaluated. researchgate.net
The exploration of these potential applications could unlock new value for this compound and contribute to the development of next-generation materials and catalytic systems.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Chloro-1,3-difluoropropane, and how are they experimentally determined?
- Methodology :
- Boiling Point and Flash Point : Use differential scanning calorimetry (DSC) or distillation under controlled conditions to determine boiling points. Flash points are measured via closed-cup methods (e.g., Pensky-Martens apparatus). For halogenated compounds like this compound, ensure inert gas purging to avoid decomposition .
- Stability : Conduct accelerated stability studies under varying pH, temperature, and humidity. Monitor decomposition products via gas chromatography-mass spectrometry (GC-MS) .
- Safety Note : Due to its halogenated nature, avoid exposure to water during experiments, as hydrolysis may release toxic gases (e.g., HCl or HF) .
Q. How is this compound synthesized, and what catalytic systems are effective?
- Methodology :
- Catalytic Hydrofluorination : Adapt methods from analogous compounds (e.g., 2-chloro-1,1,1,2-tetrafluoropropane synthesis using SbCl₅-based catalysts). Optimize reaction conditions (temperature, HF stoichiometry) to minimize side products like chlorofluorocarbons .
- Purification : Employ fractional distillation with high-efficiency columns to isolate the target compound, ensuring purity >99% for research applications .
Q. What regulatory restrictions apply to this compound in laboratory use?
- Regulatory Framework :
- Classified as a halogenated solvent (HCFC) with a 0.1% concentration limit in formulations under international regulations (e.g., EU REACH). Laboratories must document waste disposal per hazardous chemical protocols .
- Avoid environmental release due to bioaccumulation risks; use closed-loop systems for reactions and solvent recovery .
Advanced Research Questions
Q. How can conflicting data on the environmental persistence of this compound be resolved?
- Methodology :
- Soil Mobility Studies : Use radiolabeled (¹⁴C) compound in soil columns to track degradation pathways. Compare aerobic vs. anaerobic conditions via LC-MS/MS analysis .
- Ecotoxicity : Conduct Daphnia magna or Aliivibrio fischeri bioassays to assess acute toxicity. Discrepancies in prior data may arise from matrix effects (e.g., organic carbon content in soil) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., OH⁻, NH₃) using stopped-flow spectroscopy. Compare activation energies to computational models (DFT) to identify transition states .
- Isotope Effects : Use deuterated solvents (D₂O) to probe hydrogen bonding’s role in stabilizing intermediates. This approach clarifies steric vs. electronic influences from chlorine and fluorine substituents .
Q. How does this compound interact with biological systems, and what are its toxicological thresholds?
- Methodology :
- In Vitro Cytotoxicity : Expose human hepatocyte (HepG2) or lung epithelial (A549) cell lines to graded concentrations. Measure IC₅₀ values via MTT assays and correlate with ROS generation using fluorescent probes (e.g., DCFH-DA) .
- Metabolite Profiling : Identify metabolic products (e.g., fluorinated aldehydes) via high-resolution LC-Orbitrap MS. Compare with structurally related compounds (e.g., 2-Chloro-1,1,1-trifluoroethane) to infer detoxification pathways .
Q. What experimental strategies mitigate contradictions in reported carcinogenicity data?
- Methodology :
- Long-Term Rodent Studies : Administer this compound via inhalation (OECD TG 451) at subchronic doses. Histopathological analysis of liver and kidney tissues can resolve discrepancies in prior carcinogenicity classifications .
- Genotoxicity : Perform Salmonella mutagenicity (Ames test) and micronucleus assays to assess DNA damage. Negative results in these assays may support reclassification from Group 3 (IARC) to non-carcinogenic .
Key Considerations
- Safety : Always use fume hoods and fluoropolymer-lined equipment to prevent corrosion from HF/HCl byproducts .
- Data Validation : Cross-reference synthesis and toxicity data with peer-reviewed studies, excluding non-academic sources like BenchChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
